Allyldimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl(prop-2-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFTVJBYCJNEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-30-2 | |
| Record name | Allyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Allyldimethylsilane
Grignard-Based Preparations and Optimizations
The synthesis of allyldimethylsilane (B1587919) can be achieved through the reaction of an allyl Grignard reagent with a suitable chlorosilane. A common approach involves the use of allylmagnesium bromide, which is reacted with chlorodimethylsilane (B94632) to yield the desired product. sioc-journal.cnamazonaws.com The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Optimization of this method often focuses on improving the yield and purity of the this compound. This can involve careful control of reaction temperature, addition rates, and the stoichiometry of the reactants. For instance, the slow addition of the chlorosilane to the Grignard reagent at low temperatures can help to minimize the formation of side products. Furthermore, purification of the crude product is typically achieved through distillation.
In a specific example, the addition of commercially available chloro(dimethyl)silane to the lithium enolate of tetralone was used to prepare the substrate for an oxidative alkylation of ketones. nih.gov This highlights the utility of Grignard-type reagents in creating functionalized silanes for further synthetic transformations.
Peterson Olefination Pathways for Precursor Synthesis
The Peterson olefination provides a versatile route for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.orgnumberanalytics.comwikipedia.org This methodology can be adapted for the preparation of precursors to this compound. A novel Peterson olefination reaction has been developed specifically for the preparation of this compound precursors. researchgate.netresearchgate.netnih.govacs.orgacs.orgacs.orgacs.org
The general strategy involves the reaction of an ester with a Grignard reagent derived from chloromethyldimethylsilane. researchgate.net This initially forms a β-hydroxysilane intermediate. Subsequent elimination of the hydroxyl and silyl (B83357) groups, often facilitated by treatment with silica (B1680970) gel in a solvent like dichloromethane, yields the desired this compound. researchgate.net
For example, treatment of esters with two equivalents of the Grignard reagent derived from chloromethyldimethylsilane, followed by stirring the unpurified β-hydroxysilanes with silica gel in dichloromethane, has been shown to produce allyldimethylsilanes in good yields. researchgate.net This approach has been successfully applied in the synthesis of the C16–C30 fragment of dolabelide C. researchgate.netnih.govacs.org
| Reactants | Conditions | Product | Yield |
| Ester, Grignard reagent from chloromethyldimethylsilane | 1) Reaction, 2) Silica gel, Dichloromethane | This compound | Good |
Electroreductive Approaches for Silylation and Si-Cl Bond Activation
A novel electrochemical strategy has been developed for the generation of silyl radicals from readily available chlorosilanes, enabling various alkene silylation reactions, including the synthesis of this compound. organic-chemistry.orgnih.govnih.govresearchgate.net This method utilizes electroreduction to activate the strong silicon-chlorine (Si-Cl) bond, a process that is energetically challenging to achieve through traditional chemical means. organic-chemistry.orgnih.govnih.gov
The electroreductive approach involves the use of a constant current in an electrolyte solution containing the chlorosilane and the alkene substrate. nih.gov This transition-metal-free method has proven to be general for various silylation reactions, including disilylation, hydrosilylation, and allylic silylation. organic-chemistry.orgnih.gov For example, the electroreduction of chlorodimethylsilane in the presence of an appropriate alkene can lead to the formation of this compound. nih.govresearchgate.net
Mechanistic studies suggest that the process proceeds through a silyl radical pathway. organic-chemistry.org The electroreduction of the chlorosilane is the rate-determining step, leading to the formation of a silyl radical that can then react with an alkene. organic-chemistry.org This method offers a convenient and scalable protocol for synthesizing a variety of organosilanes. organic-chemistry.org
| Substrates | Conditions | Product |
| Alkene, Chlorosilane | Electroreduction, Constant current, Electrolyte | Allylsilane |
Transition Metal-Catalyzed Allylic Silylation Routes
Transition metal catalysis offers a powerful and versatile approach for the synthesis of allylsilanes, including this compound. organic-chemistry.orgthieme-connect.de Palladium and rhodium complexes are among the most effective catalysts for these transformations. organic-chemistry.orgorganic-chemistry.orgscirp.orgacs.orgmdpi.comsnnu.edu.cn
Palladium-Catalyzed Silylation:
Palladium catalysts are widely used for the allylic silylation of various substrates. organic-chemistry.orgorganic-chemistry.orgscirp.orgacs.org A notable method involves the palladium-catalyzed reaction of allylic alcohols with disilanes. organic-chemistry.orgorganic-chemistry.orgacs.org This approach proceeds under mild and neutral conditions and allows for the synthesis of regio- and stereodefined allylsilanes. organic-chemistry.orgorganic-chemistry.org For instance, using a catalyst like Pd(BF₄)₂(MeCN)₄ with a disilane (B73854) such as hexamethyldisilane (B74624) in a DMSO/MeOH solvent mixture can efficiently produce linear allylsilanes. organic-chemistry.org The reaction is believed to proceed through a catalytic cycle involving a Pd(0) species and hypervalent silylsilicate intermediates. organic-chemistry.org Another palladium-catalyzed route is the oxidative allylic C-H silylation of alkenes using hexamethyldisilane as the silyl source in the presence of a strong oxidant. diva-portal.org
Rhodium-Catalyzed Silylation:
Rhodium complexes are also effective catalysts for hydrosilylation reactions that can yield allylsilanes. mdpi.comsnnu.edu.cn For example, rhodium complexes can catalyze the hydrosilylation of olefins with silanes like 1,1,1,3,5,5,5-heptamethyltrisiloxane. mdpi.com Additionally, cooperative catalysis involving rhodium and a lanthanide, such as lanthanum, has been shown to facilitate the cross-electrophile coupling of allylic alcohols and ethers with chlorosilanes. chemrxiv.org
Iron-Catalyzed Silylation:
Recent research has also explored the use of iron catalysts for allylic C(sp³)–H silylation. nih.govresearchgate.net The spin state of the iron catalyst can influence the reaction pathway, leading to either allylic silylation or alkyne hydrosilylation. nih.gov
| Catalyst System | Substrates | Key Features |
| Palladium/Disilane | Allylic Alcohols | Mild, neutral conditions; regio- and stereodefined products. organic-chemistry.orgorganic-chemistry.orgacs.org |
| Palladium/Disilane/Oxidant | Alkenes | Oxidative allylic C-H silylation. diva-portal.org |
| Rhodium | Olefins, Silanes | Hydrosilylation. mdpi.com |
| Rhodium/Lanthanum | Allylic Alcohols/Ethers, Chlorosilanes | Cross-electrophile coupling. chemrxiv.org |
| Iron | Alkenes, Silanes | Spin-state dependent selectivity. nih.gov |
Emerging Synthetic Strategies and Novel Reactants
The field of this compound synthesis is continually evolving, with new strategies and reactants being developed to improve efficiency, selectivity, and substrate scope.
One emerging strategy involves the Piers-Rubinsztajn reaction, which utilizes tris(pentafluorophenyl)borane (B72294) as a catalyst for the coupling of alkoxysilanes and hydrosilanes. mcmaster.camdpi.com This reaction provides a direct route to siloxane linkages under neutral conditions. For example, this compound can be reacted with an iodopropyltrimethoxysilane in the presence of tris(pentafluorophenyl)borane to form functionalized siloxanes. mcmaster.ca
Another novel approach is the metal-free difluoroallylation of silanes with α-trifluoromethyl alkenes. sioc-journal.cn This reaction is initiated by visible light and uses a hydrogen atom transfer (HAT) reagent, offering a mild and environmentally friendly alternative to transition metal-catalyzed methods. sioc-journal.cn
Furthermore, new catalytic systems are being explored. For instance, cationic germanium(II) compounds are being investigated as catalysts for hydrosilylation reactions. google.com Additionally, dual palladium/copper catalysis has been employed for the intermolecular allenylsilylation of terminal alkynes, providing a route to silyl enallenes. researchgate.net The development of these and other novel methods continues to expand the toolkit available for the synthesis of this compound and its derivatives.
Mechanistic Investigations of Allyldimethylsilane Reactivity
Electrophilic Activation Studies of Silicon-Hydrogen Bonds in Allyldimethylsilane (B1587919) Complexes
The activation of the silicon-hydrogen bond in this compound is a critical step in many of its catalytic transformations. The inherent polarity of the Si-H bond, with a partial positive charge on silicon and a partial negative charge (hydridic character) on hydrogen, makes it susceptible to attack by electrophiles. This activation is often facilitated by transition metal complexes or strong Lewis acids, which serve to further polarize the bond and enable its cleavage.
Research has shown that catalysts with electrophilic character can transfer this property to the silicon atom through Si-H activation. nih.gov This process can occur through a continuum of bonding motifs, ranging from initial σ-complex formation to complete heterolytic cleavage of the bond. escholarship.orgresearchgate.net The mechanism often involves the coordination of the Si-H bond to a Lewis acidic metal center. researchgate.netrsc.org This coordination enhances the electrophilicity of the silicon atom and the hydridic character of the hydrogen, facilitating subsequent reactions. For instance, cationic ruthenium-thiolate complexes have been shown to reversibly split the Si-H bond across the polar Ru-S bond, generating a ruthenium(II) hydride and a highly reactive sulfur-stabilized silicon cation without changing the metal's oxidation state. researchgate.net This type of cooperative mechanism highlights how different parts of a catalyst can work together to activate the silane (B1218182). nih.gov
A prominent example of non-metal electrophilic activation involves the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C6F5)3. cmu.eduacs.org Mechanistic studies indicate that B(C6F5)3 activates the silane directly rather than coordinating to the substrate. cmu.edu The key step is proposed to be an electrophilic activation of the silane via hydride abstraction to form a σ-silane borane (B79455) complex, [(C6F5)3B⋯HSiR3]. nih.gov This interaction leads to the generation of a transient silylium (B1239981) species and a hydridoborate counterion, [HB(C6F5)3]⁻, which then participate in the reduction of the substrate. nih.govcmu.edu This pathway is supported by kinetic data, isotope labeling experiments, and computational studies. cmu.edu
| Catalyst/Activator | Substrate Type | Proposed Intermediate(s) | Key Mechanistic Feature | Reference(s) |
|---|---|---|---|---|
| Cationic Ru(II) Thiolate Complexes | Hydrosilanes | Ruthenium(II) hydride, Metallasilylsulfonium ions | Heterolytic Si-H cleavage across a polar Metal-Sulfur bond. | researchgate.net |
| Tris(pentafluorophenyl)borane (B(C6F5)3) | Carbonyls, Hydrosilanes | σ-silane borane complex, [R3Si]+[HB(C6F5)3]− | Direct electrophilic activation of the silane via hydride abstraction. | nih.govcmu.eduacs.org |
| Lewis Acidic Transition Metals | Hydrosilanes | σ-SiH complexes, Transient silylium cations | Polarization of the Si-H bond upon coordination to the metal center. | nih.govrsc.org |
Radical Reaction Mechanisms Involving this compound
Beyond its ionic chemistry, this compound can engage in reactions through radical intermediates. These pathways involve the formation and subsequent reaction of a silicon-centered radical, which can be generated under various conditions.
The generation of silyl (B83357) radicals from hydrosilanes like this compound can be achieved through homolytic cleavage of the relatively weak Si-H bond. This process can be initiated by heat or light, often with a radical initiator. Once formed, the primary fate of the resulting radical cation often involves deprotonation to yield a neutral radical, which then follows typical radical reactivity patterns. princeton.edu
More recently, electrochemical methods have been developed for generating silyl radicals from related chlorosilanes under mild conditions. nih.gov Electroreduction provides a powerful strategy to access silyl radicals through the reductive cleavage of strong Si-Cl bonds, which can then participate in various silylation reactions. nih.gov The reactivity of the generated silyl radical is characterized by its ability to add to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.gov This addition forms a new carbon-centered radical, which can be trapped or undergo further transformations, providing a route to complex organosilanes. The cyclization of radicals containing an allyldimethylsilyl group has also been studied, demonstrating intramolecular pathways for forming cyclic silicon-containing structures. acs.org
Radical-polar crossover (RPC) describes a class of reactions where a radical intermediate is converted into an ionic intermediate within the same transformation. nih.govrsc.org This concept has been applied to reactions involving this compound precursors, enabling the formation of Si-C bonds through a combination of radical and ionic steps.
A notable example is the electroreductive disilylation of alkenes, which proceeds via an electrochemical-chemical-electrochemical-chemical (ECEC) mechanism. nih.gov In this pathway, the electroreduction of a chlorosilane generates a silyl radical. This radical then adds to an alkene (a radical step) to form a carbon-centered radical intermediate. This intermediate then undergoes a second single-electron reduction at the cathode to generate a carbanion (a polar species). This carbanion can then react with another molecule of the chlorosilane electrophile to form a second Si-C bond. nih.gov The use of radical and anion probe substrates has provided experimental support for this radical-polar crossover mechanism. nih.gov This dual-reactivity approach allows for the construction of molecular complexity under mild conditions by synergizing the advantages of both radical and polar chemistry. nih.govrsc.orgchemistryviews.org
| Reaction Type | Initiation Method | Key Intermediates | Mechanistic Pathway | Reference(s) |
|---|---|---|---|---|
| Radical Silylation | Electroreduction of Chlorosilanes | Silyl radical, Carbon-centered radical | Radical addition to unsaturated bonds. | nih.gov |
| Radical Cyclization | Radical Initiator (e.g., AIBN) | 2-(allyldimethylsilyl)ethyl radicals | Intramolecular radical addition. | acs.org |
| Vicinal Disilylation | Electroreduction | Silyl radical, Carbon-centered radical, Carbanion | Radical-Polar Crossover (ECEC mechanism). | nih.gov |
| Cyclic Amine Synthesis | Photoredox Catalysis | Radical intermediate, Polar intermediate | Three-component radical-polar crossover cycloaddition. | chemistryviews.org |
Silyl Radical Generation and Reactivity Profiles
Nucleophilic Addition Reactions of this compound
In the presence of an appropriate activator, the allyl group of this compound can act as a nucleophile, adding to various electrophilic partners. This mode of reactivity is central to powerful carbon-carbon bond-forming reactions.
The fundamental reactivity pattern of the Hosomi-Sakurai reaction extends to other activated Michael acceptors, such as α,β-unsaturated imides. These substrates can be activated by Lewis acids for enantioselective conjugate additions. researchgate.net The aza-Hosomi-Sakurai reaction, for example, involves the addition of allylsilanes to imines or their precursors, providing a direct route to homoallylamines. frontiersin.org
While much of the research on α,β-unsaturated imides has focused on their use as substrates for additions by other nucleophiles, acs.orgnih.govresearchgate.net the underlying principle of Lewis acid activation makes them suitable partners for allylsilane additions. The mechanism is expected to mirror that of the conjugate addition to enones, where the Lewis acid coordinates to the imide carbonyl, activating the β-position for nucleophilic attack by the allylsilane. Subsequent collapse of the β-silyl carbocation intermediate would lead to the conjugate addition product. Studies on the reduction of related N-acyl-2,3-dihydro-4-pyridones demonstrate the accessibility and reactivity of these types of cyclic systems. nih.gov
| Reaction Name | Substrate | Catalyst/Promoter | Key Mechanistic Feature | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Hosomi-Sakurai Reaction | Aldehydes, Ketones | Lewis Acids (e.g., TiCl4, SnCl4) | β-Silicon effect stabilizing a carbocation intermediate. | Homoallylic Alcohols | wikipedia.orgfrontiersin.orgnrochemistry.com |
| Hosomi-Sakurai Reaction (Conjugate) | α,β-Unsaturated Ketones | Lewis Acids (e.g., TiCl4) | 1,4-addition pathway. | γ,δ-Unsaturated Ketones | wikipedia.orgchem-station.com |
| Aza-Hosomi-Sakurai Reaction | Imines / Aldehyde + Amine | Lewis Acids | Addition to a C=N bond. | Homoallylic Amines | frontiersin.org |
| Conjugate Addition | α,β-Unsaturated Imides | Lewis Acids (e.g., Salen-Al complexes) | Lewis acid activation of the Michael acceptor. | β-Allyl Imides | researchgate.net |
Carbon-Carbon Bond Formation Pathways Employing this compound
A significant pathway for carbon-carbon bond formation involves the oxidative intramolecular allylation of ketones through the use of allyldimethylsilyl enol ethers. acs.org This method facilitates the transfer of an allyl group within a pre-formed allyldimethylsilyl enol ether. acs.org The reaction is typically promoted by a powerful single-electron oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov
The proposed mechanism commences with the exposure of the allyldimethylsilyl enol ether to CAN. nih.gov This induces the formation of a radical-cation intermediate. nih.gov This intermediate then collapses, leading to the formation of a cyclic intermediate. nih.gov Subsequent cleavage of the silicon-carbon and silicon-oxygen bonds, coupled with a second single-electron oxidation, yields the final allylated ketone adduct. nih.gov The substrates for this reaction are readily prepared by reacting the lithium enolate of a ketone with chloro(allyl)dimethylsilane. nih.gov
Research has demonstrated the application of this methodology to a variety of ketone substrates. For instance, the oxidative allylation of the allyldimethylsilyl enol ether derived from 2-methyltetralone resulted in the successful formation of a quaternary stereocenter in a good yield. nih.gov Acyclic α-aryl substituted ketones have also proven to be suitable substrates for this transformation. nih.gov For example, the allylsilanes derived from propiophenone (B1677668) yielded the corresponding allylated products in high yields. nih.gov
Below is a table summarizing the results of the oxidative intramolecular allylation of various allyldimethylsilyl enol ethers.
| Entry | Starting Ketone | Product | Yield (%) |
| 1 | Tetralone | 2-allyl-1-tetralone | 57 |
| 2 | 2-Methyltetralone | 2-allyl-2-methyl-1-tetralone | 75 |
| 3 | Propiophenone | 2-allyl-1-phenyl-1-propanone | 81 |
| 4 | 2-Acetylfuran | 1-(2-furyl)-2-allylethanone | 65 |
Data sourced from a study on the oxidative alkylation of ketones via allyldimethylsilyl enol ethers. nih.gov
This compound and its derivatives are instrumental in silicon-directed annulation and cyclization reactions, most notably through silicon-tethered ring-closing metathesis (RCM). acs.orgresearchgate.net This strategy offers an efficient route to synthesize complex cyclic structures, such as trisubstituted olefins, which can be challenging to obtain through conventional RCM or cross-metathesis reactions. acs.orgacs.org
The general approach involves tethering two olefinic fragments with a dimethylsilyl group. The resulting diene then undergoes an intramolecular RCM reaction, catalyzed by a ruthenium complex like the Grubbs catalyst, to form a cyclic silyl ether. acs.org The silicon tether serves to bring the reacting partners into proximity, facilitating the cyclization. Following the RCM reaction, the silicon tether can be cleaved to afford the desired carbocycle. acs.org
A key aspect of this methodology is the preparation of the this compound precursors. A novel Peterson olefination reaction has been developed for this purpose, providing access to versatile this compound intermediates. acs.orgresearchgate.net These intermediates can then be coupled with an allylic alcohol under dehydrogenative conditions to form the silyl ether substrates for the RCM reaction. acs.org This strategy has been successfully applied in the synthesis of natural product fragments, such as the C16–C30 fragment of dolabelide C. acs.org
This compound and its derivatives participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. wikipedia.org The Hiyama coupling, in particular, utilizes organosilanes as coupling partners with organic halides or pseudohalides. wikipedia.orgorganic-chemistry.org A crucial step in the Hiyama coupling mechanism is the activation of the silicon-carbon bond, often achieved using a fluoride (B91410) source or a base, which generates a pentavalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.org While many Hiyama couplings employ aryl or vinylsilanes, the principles can be extended to allylsilanes.
In a manner analogous to the well-known Suzuki-Miyaura coupling, which couples organoboron compounds with organic halides, allyldimethylsilanes can serve as the organometallic component. tcichemicals.commdpi.com The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the activated organosilane, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. core.ac.uk
Research has explored variations of these cross-coupling reactions. For instance, a fluoride-free Hiyama-type coupling has been developed using organosilanols or organoalkoxysilanes, which can be activated by milder bases. wikipedia.org These methodologies have been applied to the synthesis of a diverse range of compounds, including 1,4-dienes and diarylmethanes. organic-chemistry.org
Silicon-Directed Annulation and Cyclization Reactions
Functional Group Interconversions Utilizing this compound Derivatives
Derivatives of this compound are versatile intermediates that can undergo various functional group interconversions. acs.org One of the most significant transformations is the Tamao-Fleming oxidation, which allows for the conversion of a carbon-silicon bond into a carbon-oxygen bond (an alcohol). acs.org This reaction is particularly useful in the context of silicon-tethered RCM, where the silicon tether, after serving its purpose in the cyclization, can be converted into a hydroxyl group. acs.org The Tamao-Kumada oxidation of cyclic silyl ethers, for example, furnishes diols in good yields. acs.org
Allyldimethylsilanes can also be converted into other functional groups. For instance, they can be chlorinated to form allyl(chloro)dimethylsilane, a useful reagent for introducing the allyldimethylsilyl group onto other molecules. acs.org Furthermore, the silicon-carbon bond in this compound derivatives can be cleaved under various conditions to yield the corresponding desilylated alkane, a process known as protodesilylation.
The versatility of this compound derivatives is highlighted in their use as precursors for other synthetic transformations. For example, they can be employed in the hydrosilylation of alkynyl carbonyl compounds. acs.org These functional group interconversions significantly broaden the synthetic utility of this compound, allowing it to be incorporated into a molecule to facilitate a key transformation and then be converted into a different functional group as needed for subsequent synthetic steps. vanderbilt.edu
Stereochemical Control and Stereoselective Transformations
This compound and its derivatives have been employed in reactions where stereochemical control is crucial, leading to the diastereoselective formation of products. acs.orgresearchgate.net
In the oxidative intramolecular allylation of allyldimethylsilyl enol ethers derived from cyclic ketones, the stereochemistry of the newly formed stereocenter can be influenced by the reaction conditions and the existing stereocenters in the substrate. nih.gov For example, in the oxidative allylation of a substituted cyclohexanone (B45756) derivative, a study of the reaction over time revealed that kinetic axial alkylation initially leads to a preference for the anti-diastereomer. nih.gov However, with extended reaction times, isomerization occurs, leading to the thermodynamically more stable syn-diastereomer as the major product. nih.gov
The table below illustrates the change in diastereomeric ratio over time for a specific oxidative allylation reaction.
| Reaction Time (hours) | syn:anti Ratio |
| 3 | 1:1.2 |
| 24 | 5:1 |
Data reflects the isomerization from a kinetic to a thermodynamic product distribution. nih.gov
Silicon-tethered ring-closing metathesis has also been utilized for the diastereoselective synthesis of trisubstituted olefins flanked by allylic or homoallylic alcohols. acs.org The silicon tether can enforce a specific conformation during the RCM reaction, leading to high diastereoselectivity in the formation of the cyclic intermediate. Subsequent cleavage of the tether then provides the acyclic product with the desired stereochemistry. This approach has proven effective in the synthesis of complex molecules where the stereoselective formation of trisubstituted double bonds is a key challenge. acs.org
Enantioselective Catalysis
This compound and its derivatives are valuable substrates in enantioselective catalysis, where the goal is to produce a single, desired enantiomer of a chiral molecule. A notable example involves the use of an this compound-substituted α,β-unsaturated imide in conjugate addition reactions. nih.govresearchgate.net Researchers identified this substrate as optimal for reactions with various nitrile nucleophiles, catalyzed by a chiral (salen)Al µ-oxo dimer. nih.gov These reactions proceed with high yield and significant enantiomeric excess. The resulting silicon-containing products are versatile chiral building blocks, demonstrated by their successful application in the total synthesis of the proteasome inhibitor (+)-lactacystin. nih.govresearchgate.net
The development of efficient enantioselective transformations is a primary focus in modern organic chemistry. numberanalytics.comnih.gov The success of these reactions relies heavily on the design of chiral catalysts that can effectively control the stereochemical outcome. numberanalytics.comu-tokyo.ac.jp Mechanistic studies, including kinetic and spectroscopic analyses, are crucial for understanding how these catalysts interact with substrates like this compound derivatives to achieve high levels of enantioselectivity. numberanalytics.combeilstein-journals.org
| Catalyst/System | Substrate Type | Nucleophile | Key Finding | Reference |
| Chiral (salen)Al µ-oxo dimer | This compound-substituted α,β-unsaturated imide | Nitrile Nucleophiles | Highly enantioselective conjugate addition; products used in (+)-lactacystin synthesis. | nih.govresearchgate.net |
| Chiral Silver SPINOL Phosphate | Activated α,β-Unsaturated Ketones | α-Diazomethylphosphonate | Formal asymmetric cycloaddition. | acs.org |
| Quinine-Al(OiPr)3 Complex | Chalcones | Malononitrile | Enantioselective Michael addition. | researchgate.net |
Organometallic Reactivity and Catalytic Activation of this compound
The organometallic reactivity of this compound is diverse, with numerous transition metals capable of activating its silicon or allyl moieties to facilitate a wide range of chemical transformations.
Palladium complexes are highly effective catalysts for reactions involving this compound and its derivatives. cam.ac.uk These transformations include cross-coupling reactions, where the allyl group is transferred to an organic halide. The stereochemical course of these reactions has been investigated in detail, particularly for the cross-coupling of enantioenriched allylic silanolate salts with aromatic bromides. nih.gov Mechanistic studies suggest that the transmetalation step proceeds through a syn SE' mechanism, where an intramolecular delivery of the arylpalladium electrophile occurs via an intermediate with a distinct Si-O-Pd linkage. nih.gov This pathway allows the stereogenic center in the starting material to control the configuration of the newly formed stereocenter in the product with high stereospecificity. nih.gov
In other palladium-catalyzed processes, such as the silylation of terminal olefins (a silyl-Heck reaction), this compound can be synthesized from α-olefins. nih.gov Furthermore, palladium catalysis enables the coupling of γ-substituted allylic silanolates with aryl bromides, although the selectivity of this reaction is highly dependent on the substituents at the silicon atom. illinois.edu A three-component palladium/copper-catalyzed trans-allenylsilylation of terminal alkynes has also been developed, providing a route to (E)-silyl enallenes. researchgate.net
Ruthenium complexes are proficient in activating this compound, often through interactions with both the Si-H bond (if present) and the C=C double bond. The bis(dihydrogen)ruthenium complex, RuH2(H2)2(PCy3)2, reacts with this compound to form a highly reactive species, [RuH2{η4-HSiMe2(CH=CHMe)}(PCy3)2]. acs.org This complex is stabilized by the coordination of the resulting vinylsilane ligand through both Ru-(η2-H−Si) and Ru-(η2-C=C) bonds. acs.orgresearchgate.net This species can catalyze the dehydrogenative silylation and redistribution reactions of this compound itself. acs.org
In other ruthenium-catalyzed systems, this compound has been used in reactions with propargylic alcohols. lookchem.com Under specific conditions, the allyl group can be transferred from the silicon center to the propargylic position, forming an allylated product. lookchem.com These findings indicate a trend in the transfer ability of substituents from silicon in these catalytic systems. lookchem.com Silicon-tethered ring-closing metathesis (RCM) is another area where ruthenium catalysts are employed, for instance, in the synthesis of complex trisubstituted olefins from precursors derived from this compound. acs.orgresearchgate.net
Gold catalysts, particularly cationic gold(I) complexes, are known for their ability to activate π-systems like alkynes and allenes. beilstein-journals.orgbeilstein-journals.orgmdpi.comfrontiersin.org This reactivity has been harnessed in processes involving this compound derivatives. A key example is the gold-catalyzed intramolecular allylation of silyl alkynes, which is induced by the alcoholysis of the silane. nih.govnih.gov The proposed mechanism involves the activation of the alkyne by the gold catalyst, which prompts a 6-endo cyclization attack by the tethered allylsilyl group. nih.gov This forms a carbocationic intermediate that is subsequently trapped by an alcohol nucleophile at the silicon center, leading to the stereoselective formation of vinyl silanes with an allyl group at the β-position. nih.govnih.gov
Gold catalysts have also been employed for the synthesis of silaindenes through the trans-allylsilylation of enynes tethered to a silicon center. doi.org These reactions highlight the utility of gold catalysis in constructing complex silicon-containing heterocyclic systems. doi.org
| Catalyst System | Substrate | Reactant | Product Type | Key Mechanistic Feature | Reference |
| Ph3PAuCl/AgSbF6 | 1-Octynyl allyl dimethylsilane | Alcohol | Alkoxy vinyl silane | Intramolecular allyl transfer via a carbocationic intermediate. | nih.govnih.gov |
| (L)AuNTf2 | Enyne tethered to a silicon center | - | Silaindene | Intramolecular trans-allylsilylation. | doi.org |
Indium has found a niche in catalyzing specific transformations involving allyl silanes. While less common than palladium or ruthenium, indium-based systems are effective for certain C-C bond formations. For instance, allylindium reagents, which can be generated in situ from indium metal and an allyl halide, participate in palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org Although palladium is the primary catalyst in this system, the formation and reactivity of the allylindium species are crucial. organic-chemistry.org In a different context, indium tribromide has been reported as a catalyst for reactions of propargylic alcohols with silanes, though it was noted to be less effective for propargylic reduction compared to other systems. lookchem.com The study of alkylindium(I) compounds, stabilized by bulky silyl substituents, has also provided insight into the fundamental chemistry of low-oxidation-state indium. acs.org
The use of chiral metal complexes to catalyze reactions of this compound and its derivatives is a powerful strategy for asymmetric synthesis. nih.govuvic.carsc.org This approach merges the reactivity of the organosilane with the stereocontrol exerted by a chiral ligand environment around a metal center. u-tokyo.ac.jp
As discussed previously (Section 3.6.2), a chiral (salen)Al µ-oxo dimer effectively catalyzes the enantioselective conjugate addition of nitriles to an this compound-substituted imide. nih.gov This reaction showcases how a chiral Lewis acid can create a stereodefined product from an achiral allylsilane derivative. nih.govresearchgate.net
Palladium complexes bearing chiral ligands are also used. The stereochemical outcome of the cross-coupling of enantioenriched allylic silanolates is dictated by the catalyst system and reaction conditions, which can be tuned to favor specific mechanistic pathways like syn or anti SE' additions. nih.gov Similarly, ruthenium complexes containing chiral diphosphines have been synthesized and characterized, representing potential catalysts for asymmetric transformations involving this compound. acs.org The overarching principle is that the chiral metal complex guides the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product. nih.govuvic.ca
Applications of Allyldimethylsilane in Complex Organic Synthesis
Total Synthesis of Natural Products
The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, driving the development of new reactions and strategies. amazon.comrsc.orgnih.govfindaphd.com Allyldimethylsilane (B1587919) has proven instrumental in this arena, primarily by enabling the formation of complex fragments and the creation of essential chiral building blocks.
A significant application of this compound is demonstrated in the synthesis of fragments of Dolabelide C, a complex 24-membered macrolide with notable cytotoxic activity. acs.orggla.ac.uk The synthesis of the C16–C30 fragment of Dolabelide C presented a formidable challenge, specifically the construction of a hindered E-trisubstituted olefin. acs.orgresearchgate.net Traditional methods like cross-metathesis were inefficient for creating such a sterically demanding structure. acs.org
To overcome this, researchers developed a silicon-tether ring-closing metathesis (RCM) strategy where this compound was a crucial precursor. acs.orgnih.gov A novel Peterson olefination reaction was first employed to prepare the necessary this compound intermediates. acs.orgacs.orgacs.org These intermediates were then subjected to a silicon-tethered RCM, which efficiently and diastereoselectively formed the desired trisubstituted olefin. acs.org This methodology was successfully applied to produce the C16–C30 fragment of Dolabelide C. acs.orgresearchgate.netnih.gov The silicon tether was subsequently cleaved using TBAF to yield the target fragment. acs.org
Table 1: Catalyst Screening for the Ring-Closing Metathesis Step A summary of various catalysts and conditions tested for the silicon-tether RCM reaction to form a key intermediate (25) in the synthesis of the Dolabelide C fragment.
| Entry | Catalyst | Solvent | Yield of Intermediate 25 |
| 1 | Grubbs 2nd Gen. | CHCl₃ | 55% |
| 2 | Grubbs 2nd Gen. | 1,2-DCE | 58% |
| 3 | Grubbs 2nd Gen. | Toluene (B28343) | 63% |
| 4 | Hoveyda-Grubbs 2nd Gen. | Toluene | 72% |
| 5 | Zhan-1B | Toluene | 46% |
| 6 | Nitro-Grela | Toluene | 79% |
| Data sourced from research on the synthesis of the C16-C30 fragment of Dolabelide C. researchgate.net |
This compound is a key component in the synthesis of valuable chiral building blocks, which are fundamental units for constructing enantiomerically pure complex molecules. acs.org Research has shown that an this compound-substituted imide can serve as an optimal substrate in highly enantioselective conjugate addition reactions. acs.orglookchem.com
In a notable example, a chiral (salen)Al μ-oxo dimer was used as a catalyst for the conjugate addition of nitrile nucleophiles to an α,β-unsaturated imide bearing an allyldimethylsilyl group. acs.org This reaction proceeded with high yields and excellent enantioselectivity. The resulting silicon-containing products are versatile synthetic intermediates. Their utility was showcased in an enantioselective total synthesis of (+)-lactacystin, a potent proteasome inhibitor. acs.org The silicon-containing adduct was elaborated over 12 steps to afford the natural product, demonstrating the value of this compound in generating crucial stereocenters early in a synthetic sequence. acs.org
Fragment Synthesis Approaches (e.g., Dolabelide C fragments)
Construction of Polyfunctionalized Organic Molecules
The dual functionality of this compound makes it an excellent tool for the construction of polyfunctionalized organic molecules. The allyl group can undergo a variety of transformations (e.g., oxidation, ozonolysis, hydroboration), while the silyl (B83357) group can be leveraged in different ways, including as a precursor to a hydroxyl group (Fleming-Tamao oxidation) or in cross-coupling reactions.
One example involves the use of this compound in Suzuki coupling reactions. The bis-9-BBN adduct of this compound can react with 1,3-dibromobenzene (B47543) in the presence of a palladium catalyst to yield a silacyclophane. epdf.pub This reaction demonstrates the ability to use this compound to forge new carbon-carbon bonds while incorporating the silicon atom into a cyclic, polyfunctionalized framework.
Furthermore, the silicon-tethered RCM strategy used for Dolabelide C fragments is itself a powerful method for creating polyfunctionalized molecules, specifically trisubstituted olefins flanked by allylic or homoallylic alcohols, which are common motifs in polyketide natural products. acs.orgnih.gov
Development of Novel Synthetic Tools and Reagents
The challenges encountered in complex synthesis often drive the innovation of new chemical tools and reagents, and this compound has been at the center of such developments.
The pursuit of the Dolabelide C synthesis led directly to two significant methodological advances involving this compound. First, a novel Peterson olefination was developed as a reliable method for preparing the required this compound precursors. acs.orgnih.govacs.org Second, and more significantly, the entire silicon-tethered RCM strategy was established as a new and effective tool for the synthesis of sterically hindered trisubstituted olefins, a previously difficult synthetic problem. acs.orgresearchgate.net
This compound has also been identified as a key component in the development of new catalytic systems. For instance, an this compound-substituted imide was found to be an "optimal substrate" in the development of enantioselective conjugate addition reactions catalyzed by a chiral aluminum complex. acs.org This highlights how reagents derived from this compound can be crucial for optimizing and expanding the scope of new catalytic transformations. Its derivatives have also been explored as substrates in Pauson-Khand reactions to yield cyclopentenones. ucl.ac.uk
Polymerization Chemistry of Allyldimethylsilane
Allyldimethylsilane (B1587919) as a Monomer in Advanced Polymer Synthesis
This compound serves as a crucial building block in the synthesis of advanced polymers and materials. The presence of both allyl and silyl (B83357) hydride functionalities allows it to be incorporated into polymer structures through several different chemical pathways. Its utility is demonstrated in the production of various polymers and copolymers, as well as in the development of new materials like coatings, adhesives, and composites. ontosight.ai
In the field of material science, this compound is employed to create polymers with specific, desirable properties. For instance, it is a key monomer in the synthesis of preceramic polymers. Through platinum-catalyzed hydrosilylation polymerization, this compound is used to grow poly(1,1-dimethylpropylsilane) (l-PCS) brushes from the surface of silica (B1680970) nanoparticles. amazonaws.com These resulting "hairy nanoparticles" can be converted into ceramic materials upon thermal treatment. amazonaws.com
Furthermore, this compound is utilized in the synthesis of functional polysiloxanes. It can be used as an end-capping agent to introduce terminal allyl groups onto siloxane copolymers. rsc.orgresearchgate.netcore.ac.ukresearchgate.net These allyl-terminated polymers are valuable precursors for creating silicone elastomers through subsequent platinum-catalyzed hydrosilylation cross-linking reactions. rsc.orgcore.ac.uk The monomer has also been used in the synthesis of fluorocarbon-organosilicon copolymers via hot-filament chemical vapor deposition, creating films with potential for desirable attributes from both material classes. google.com Another application includes its use in plasma polymerization to produce dry-development resists for microelectronics. azmax.co.jp
The hydroboration of the allyl groups in polymers containing this compound units with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) allows for further chemical modification, demonstrating its role as a functional monomer for creating reactive polymers. acs.org
Polymerization Mechanisms and Kinetics
The polymerization of this compound can proceed through several distinct mechanisms, each offering a different pathway to unique polymer structures and properties.
The thermal polymerization of this compound has been investigated, leading to the development of a kinetic equation to describe the process. dtic.mil Research has shown that the molecular weight of the resulting polymer is dependent on the reaction conditions. Specifically, the molecular weight was found to increase with both the reaction temperature, within a range of 140-240°C, and the reaction time, studied over a period of 1.5 to 5 hours. dtic.mil When the polymerization was conducted in toluene (B28343) at a constant temperature of 160°C, the conversion of the monomer into polymer increased not only with time but also with the initial concentration of the monomer. dtic.mil
While this compound itself is not a cyclic monomer that undergoes ring-opening polymerization (ROP), it is relevant to processes that form polysilmethylenes. Polysilmethylenes are often prepared through the ROP of 1,3-disilacyclobutane derivatives. dtic.mil The pyrolysis of certain organosilane precursors can lead to the formation of these 1,3-disilacyclobutane rings, which can subsequently be polymerized via ROP. dtic.mil Although direct ROP of this compound is not the mechanism, its chemistry is connected to the broader class of organosilicon polymers where ROP is a key synthetic strategy for creating the polymer backbone. rsc.orgcore.ac.ukdtic.mil For example, the synthesis of polysiloxanes, a related class of silicon-based polymers, is often achieved through the ROP of cyclic siloxanes. rsc.orgcore.ac.ukresearchgate.net
Hydrosilylation polymerization is a significant reaction pathway for this compound, involving the platinum-catalyzed addition of a silicon-hydrogen bond across an unsaturated bond. amazonaws.comdss.go.th This mechanism has been utilized in a "grafting-from" approach to synthesize preceramic poly(1,1-dimethylpropylsilane) brushes on silica nanoparticles. amazonaws.com In this process, a Pt(0) Karstedt's catalyst is first anchored to Si-H groups on the silica surface, which then initiates the polymerization of this compound monomer added to the reaction. amazonaws.com
The reaction is typically carried out in a solvent like toluene at elevated temperatures, for example, 70°C, and can proceed for 24 to 72 hours. amazonaws.com Hydrosilylation is also a key step in creating telechelic siloxane copolymers, where this compound is used to introduce terminal allyl groups. rsc.orgcore.ac.uk These reactions are part of a modular approach to creating functional polymers with high end-group fidelity. researchgate.net Continuous-flow processes for hydrosilylation reactions have also been developed, allowing for reactions at temperatures between 115-200°C with short residence times. google.com
| Application | Catalyst | Solvent | Temperature (°C) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Grafting l-PCS from Silica Nanoparticles | Pt(0) Karstedt's catalyst | Toluene | 70 | 24 - 72 hours | amazonaws.com |
| End-capping of Siloxane Copolymers | Tris(pentafluorophenyl)borane (B72294) (catalyst for main chain), Platinum catalyst (for end-capping) | Heptane/Toluene | Room Temperature | 1 hour (main chain) | rsc.orgcore.ac.uk |
| Continuous Flow Hydrosilylation | Noble metal catalyst | Not specified | 115 - 200 | < 20 minutes | google.com |
Free-radical polymerization is a common method for polymerizing vinyl monomers. uoanbar.edu.iq This process is initiated by free radicals, which can be generated from initiator molecules like peroxides or azo compounds. dss.go.thuoanbar.edu.iq While specific, detailed studies on the free-radical polymerization kinetics of this compound are not extensively covered in the provided sources, it is known that hazardous polymerization can occur in the presence of peroxides. gelest.com This suggests a susceptibility to free-radical initiated reactions. In a related context, new types of photoinitiators are being developed that can efficiently initiate free-radical polymerization for a variety of vinyl monomers under UV light. advancedsciencenews.com The general mechanism of free-radical polymerization proceeds through initiation, propagation, chain transfer, and termination steps. researchgate.net
Hydrosilylation Polymerization
Copolymerization Strategies and Architectural Control
This compound is a valuable comonomer for creating copolymers with controlled architecture and functionality. ontosight.ai A key strategy involves using this compound as an end-capping agent for siloxane copolymers synthesized via borane-catalyzed polycondensation. rsc.orgcore.ac.ukresearchgate.net This method allows for the creation of telechelic polymers with terminal allyl groups, which are then available for further reactions, such as cross-linking to form silicone elastomers. rsc.orgcore.ac.uk
This approach provides significant architectural control. By using dimethylsiloxane pre-polymers of varying molecular weights as building blocks in the initial polycondensation, it is possible to control the spacing of functional groups along the copolymer backbone. rsc.orgcore.ac.uk This modular synthesis scheme, involving polycondensation followed by end-group transformation, is both facile and robust, yielding copolymers with varying molecular weights (ranging from 13,200 to 70,300 g/mol ) and high end-group fidelity. researchgate.net This control over the spatial distribution of functional units is crucial for tailoring the bulk and surface properties of the final material. core.ac.uk Furthermore, this strategy enables the incorporation of various pendant functional groups, leading to materials with programmable distributions for advanced applications. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Allyl cyanide |
| 9-borabicyclo[3.3.1]nonane (9-BBN) |
| 1,3-disilacyclobutane |
| Dichlorodimethylsilane |
| Dimethylsiloxane |
| Ethylene |
| Karstedt's catalyst |
| Poly(1,1-dimethylpropylsilane) (l-PCS) |
| Polyethylene |
| Polypropylene (B1209903) |
| Polysiloxane |
| Propylene (B89431) |
| Silica |
| Toluene |
| Tris(pentafluorophenyl)borane |
| p-bis(chlorodimethylsilyl)benzene |
| p-bis(hydroxydimethylsilyl)benzene |
| 1,2-dichlorotetramethyldisilane |
| 3-chloropropylmethyldimethoxysilane |
| Dimethoxydimethylsilane |
| Tetrabutylammonium azide (B81097) |
| (3-cyanopropyl)methylsiloxane |
| 2,4,6,8-tetramethylcyclotetrasiloxane |
| Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyl disiloxane |
| Diallyldimethylammonium chloride (DADMAC) |
| Pentaerythritoltetraacrylate |
| Phenacyl ethyl carbazolium hexafluoroantimonate (PECH) |
| Phenacyl bromide |
| Ethyl carbazole |
| Urethane dimethacrylate |
| Methyl methacrylate |
| Hydroquinone |
| Benzoquinone |
| Naphthazarin |
| Acrylonitrile |
| Styrene |
| Maleic anhydride |
| Cumene |
| Vinyldimethylsilane |
| n-Octyltrichlorosilane |
| Trichlorosilane |
| 1-octene |
| Diacetylperoxide |
| a-phenylethylisonitrile |
| n-hexylisonitrile |
| Neopentylisonitrile |
| i-butylisonitrile |
| Allyltrichlorosilane |
| Allyltrimethoxysilane |
| Allyltrimethylsilane |
| Bis(dimethylamino)vinylmethylsilane |
| para-(t-butyldimethylsiloxy)styrene |
| Decamethylcyclopentasiloxane |
| Diethylsilane |
| Dimethylethoxysilane |
| Dimethylsilane |
| Divinyldimethylsilane |
| Divinyltetramethyldisilane |
| 1,3-divinyltetramethyldisiloxane |
| Ethyltrimethoxysilane |
| Hexamethyldisiloxane |
| 1,1,3,3,5,5-hexamethyltrisiloxane |
| Hexavinyldisiloxane |
| Methyltriethoxysilane |
| Methyltrimethoxysilane |
| Methylsilane |
| Tetraethoxysilane |
| Tetraethylcyclotetrasiloxane |
| Tetraethylsilane |
| Tetramethoxysilane |
| 1,1,3,3-tetramethyldisiloxane |
| Tetramethylsilane |
| Tetravinylsilane |
| Trimethylsilane |
| Vinylmethylbis(trimethylsiloxy)-silane |
| 3-vinylheptamethyltrisiloxane |
| 2-cyanoethanethiol |
| Lithium bis(trifluoromethanesulfonyl)imide |
Synthesis of Functionalized Siloxane Copolymers
The synthesis of functionalized siloxane copolymers often utilizes this compound as a key reagent for introducing reactive allyl end-groups. A prominent method for achieving this is the tris(pentafluorophenyl)borane (B(C₆F₅)₃)-catalyzed Piers-Rubinsztajn reaction. mdpi.comrsc.orgrsc.org This reaction facilitates the polycondensation of hydrosilanes and alkoxysilanes, forming siloxane polymers with the concomitant loss of an alkane. rsc.org The process is known for being rapid, mild, and efficient, as it can be performed at ambient temperatures with low catalyst concentrations. rsc.orgrsc.org
In a typical synthesis, a methoxy-terminated copolymer is first formed through the B(C₆F₅)₃-catalyzed polycondensation of a difunctional alkoxysilane, such as 3-chloropropylmethyldimethoxysilane, with a hydride-terminated dimethylsiloxane prepolymer. rsc.orgnih.gov These resulting copolymers, which possess Si-O-CH₃ end groups, are then reacted with this compound. mdpi.comnih.gov This end-capping step converts the methoxy (B1213986) termini into allyl termini, producing telechelic polysiloxanes with reactive allyl groups at both ends of the polymer chain. mdpi.comnih.gov The presence of these terminal allyl groups is crucial as it allows for subsequent cross-linking reactions, for instance, through platinum-catalyzed hydrosilylation, to form silicone elastomers. rsc.org
The following table presents data on the synthesis of various functional siloxane copolymers where this compound was used as an end-capping agent.
| Copolymer ID | Pendant Group | End Group | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ) |
|---|---|---|---|---|---|
| 2a-8 | -CH₂CH₂CH₂Cl | Allyl | 21,700 | 54,200 | 2.50 |
| 2b-8 | -CH₂CH₂CH₂Cl | Allyl | 15,600 | 36,600 | 2.35 |
| 3a-8 | -CH₂CH₂CH₂N₃ | Allyl | 22,300 | 56,200 | 2.52 |
| 3b-8 | -CH₂CH₂CH₂N₃ | Allyl | 16,100 | 38,200 | 2.37 |
Graft Copolymerization
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct. This compound can be incorporated into such architectures, providing a versatile platform for creating materials with unique properties. google.com The synthesis of graft copolymers can generally be achieved through three main strategies: "grafting through," "grafting onto," and "grafting from." google.com
Grafting Through (Macromonomer Copolymerization): In this method, a macromonomer—a polymer chain with a polymerizable end group—is copolymerized with other monomers. While direct examples detailing an this compound macromonomer are not prominent, a polymer chain terminated with an allyldimethylsilyl group could potentially act as a macromonomer in specific polymerization systems. A more common approach involves the copolymerization of trialkylsilyl methacrylates with methacryloxypropyl-substituted polydimethylsiloxane (B3030410) (PDMSMA) macromonomers via methods like RAFT polymerization to create well-defined graft copolymers. rsc.org
Grafting Onto: This technique involves attaching pre-formed polymer chains to a polymer backbone containing reactive sites. A polysiloxane or polyolefin backbone containing pendant allyl groups, introduced by copolymerizing with a monomer like this compound, could serve as the substrate. Pre-synthesized polymer chains with reactive end groups could then be attached to these allyl functionalities via reactions like hydrosilylation.
Grafting From: This approach involves initiating the polymerization of a second monomer from active sites along a polymer backbone. For example, a polymer backbone could be functionalized with initiator moieties. A poly(4-vinylbenzyl chloride) backbone can be modified to bear azide groups, which then participate in a "click" reaction with an alkyne-terminated polymer like mPEG-propargyl to form a graft copolymer. ias.ac.in Similarly, a backbone with allyl groups from this compound could be functionalized to create initiation sites for growing the graft chains.
The synthesis of graft copolymers with poly(ε-caprolactone) side chains has been demonstrated by initiating the ring-opening polymerization (ROP) of ε-caprolactone from hydroxyl groups along a polymer backbone. mdpi.com This highlights a pathway where a backbone containing this compound units could first be functionalized (e.g., via hydroboration-oxidation of the allyl groups to alcohols) and then used to initiate the ROP of cyclic monomers, thereby forming graft copolymers. mdpi.com
Advanced Polymeric Materials Derived from this compound
The unique reactivity of this compound makes it a valuable monomer for creating advanced polymeric materials with tailored properties for specific high-performance applications. ontosight.ai
Silane (B1218182) Functionalized Olefin Copolymers: this compound can be copolymerized with olefins, such as propylene, to create silane-functionalized polyolefins. google.com These materials combine the properties of polypropylene with the reactivity of silane groups. The incorporation of this compound provides sites for post-polymerization modification, such as cross-linking through condensation or hydrosilylation, or for grafting other molecules to the polymer chain. google.com This allows for the production of materials with enhanced properties, such as improved adhesion or compatibility in composites. The polymerization is typically carried out using metallocene or other single-site catalysts. google.com
The table below details the conditions for the copolymerization of propylene and this compound (ADMS).
| Run | Polymerization Type | ADMS (g) | Polymer Yield (g) | ADMS in Polymer (mol%) |
|---|---|---|---|---|
| A0 (Control) | Slurry | 0 | 96.6 | 0 |
| A1 | Slurry | 1.0 | 122.9 | 0.14 |
| A2 | Slurry | 2.5 | 107.0 | 0.43 |
| A3 | Slurry | 5.0 | 110.0 | 0.86 |
| A4 | Slurry | 10.0 | 85.9 | 1.83 |
Silarylene-Siloxane Polymers: These polymers incorporate aromatic (arylene) groups into the siloxane backbone and are known for their high thermal stability. dtic.mil While many synthetic routes exist, the inclusion of reactive groups like those from this compound could offer pathways to cross-linkable elastomers with enhanced thermal and mechanical properties. dtic.milufl.edu
Polymers for Gas Separation Membranes: Polymers containing silicon, such as polysiloxanes and poly(vinyl this compound), often exhibit high gas permeability. researchgate.net This property is crucial for the development of gas separation membranes, which are used in processes like natural gas sweetening, hydrogen purification, and carbon dioxide capture. researchgate.netresearchgate.netnih.gov The flexibility of the Si-O bond in siloxanes contributes to high permeability. mcmaster.ca By incorporating this compound into polymer structures, it is possible to create materials that can be cross-linked after membrane formation. This cross-linking can enhance the mechanical stability and selectivity of the membrane, improving its resistance to plasticization by aggressive feed streams and providing a better balance of permeability and selectivity for separating gases like CO₂/CH₄ and CO₂/N₂. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Characterization of Allyldimethylsilane (B1587919) and its Derivatives
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and bonding of this compound and its derivatives. The bonding in organosilicon compounds is distinct from their carbon counterparts due to the differences in electronegativity and the size of the 3s and 3p orbitals of silicon compared to the 2s and 2p orbitals of carbon. This leads to a greater polarization of the metal-carbon bond in many organosilicon compounds, with a partial positive charge often residing on the silicon atom. escholarship.org
A key aspect of the electronic structure of this compound is the nature of the silicon-allyl bond and the Si-H bond. In a study of a ruthenium complex, [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2], formed from the reaction of a ruthenium dihydrogen complex with this compound, the bonding of the isomerized vinylsilane ligand was investigated. X-ray determination revealed a distorted octahedral geometry around the ruthenium atom, with the Si-H and C=C bonds each occupying a coordination site. The Si-H bond distance in the complex was found to be elongated compared to a free silane (B1218182), indicating activation of the Si-H bond upon coordination. This is a common feature in M−(η2-H−Si) complexes, which are considered key intermediates in the oxidative addition of silanes to transition metals.
Natural Bond Orbital (NBO) analysis is a powerful computational method for analyzing the electronic structure of molecules by transforming the wavefunction into a localized form corresponding to Lewis structures (lone pairs and bonds). uni-muenchen.de For organosilicon compounds, NBO analysis can reveal important details about hyperconjugative interactions. For instance, in cyclopentadienyl(trimethyl)silane, NBO analysis has shown that hyperconjugation between the σ(C-Si) bonding orbital and the π*(C=C) antibonding orbitals of the cyclopentadienyl (B1206354) ring facilitates the migration of the metal center. taylorfrancis.com While specific NBO analyses solely on this compound are not extensively reported in the literature, it is expected that similar hyperconjugative interactions between the Si-C σ-bond and the allyl π-system play a significant role in its reactivity.
A summary of key bond types and their general characteristics in this compound and related compounds is presented in the table below.
| Bond Type | General Characteristics | Computational Insights |
| Si-C (allyl) | Polarized covalent bond | The polarity and strength are influenced by hyperconjugative interactions with the allyl π-system. |
| Si-H | Reactive covalent bond | Prone to activation by transition metals, leading to elongated bonds in coordinated complexes. |
| C=C (allyl) | Electron-rich π-system | Acts as a nucleophile in various reactions and can coordinate to metal centers. |
| C-H | Generally stable | Can participate in reactions under specific conditions, but are less reactive than the Si-H bond. |
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, intermediates, and transition states. solubilityofthings.comwikipedia.org For this compound, these calculations have been applied to understand various transformations, including hydrosilylation, isomerization, and catalytic reactions.
One of the fundamental reactions of this compound is its isomerization. Theoretical studies on the isomerization of a related α-silyl radical, •CH2SiHMe2, to the silyl (B83357) radical, •SiMe3, have been performed. Using fourth-order perturbation theory (MP4) with zero-point vibrational corrections, the activation energy for this 1,2-hydrogen migration was calculated to be approximately 42.6 kcal/mol. iastate.edu This value is in excellent agreement with experimental estimates, highlighting the accuracy of these computational methods. iastate.edu
Calculated Energetics for the Isomerization of •CH2SiHMe2 to •SiMe3
| Computational Level | Activation Energy (kcal/mol) | Reaction Exothermicity (kcal/mol) |
|---|---|---|
| MP4/6-31G** | 44.2 | 13.8 |
ZPE: Zero-Point Energy correction
In the context of photocatalyzed reactions, DFT calculations have been employed to elucidate the mechanism of the cycloaromatization of ortho-alkynylaryl vinylsilanes with arylsulfonyl azides. nih.gov The calculations revealed a stepwise mechanism involving the formation of an α-silyl carbon radical, followed by radical cyclization and a Smiles rearrangement. nih.gov Although this study was not on this compound itself, it demonstrates the utility of quantum chemical calculations in understanding complex reaction pathways of related organosilanes.
Furthermore, computational studies on the Piers-Rubinsztajn reaction, a tris(pentafluorophenyl)borane-catalyzed condensation between hydrosilanes and alkoxysilanes, have provided mechanistic insights. mdpi.com These studies support the formation of a silyloxonium ion as a key intermediate in the reaction pathway. mdpi.com
Quantum chemical calculations are also crucial for understanding the regioselectivity of reactions such as hydrosilylation. By calculating the energies of the transition states leading to different products (e.g., Markovnikov vs. anti-Markovnikov), the preferred reaction pathway can be predicted. For instance, in the hydrosilylation of alkenes, the regioselectivity is often dependent on the catalyst and the substituents on both the silane and the alkene. researchgate.net
Mechanistic Elucidation through Advanced Computational Modeling
Advanced computational modeling techniques, such as computational fluid dynamics (CFD) and detailed kinetic modeling, are employed to understand the macroscopic behavior of chemical processes based on the underlying molecular mechanisms. cfd.com.au While specific CFD models for the synthesis of this compound are not widely reported, the principles of such models are applicable to the optimization of its production processes.
At a more fundamental level, computational modeling is used to elucidate reaction mechanisms in detail. For example, in the electroreductive silylation of alkenes, a combination of experimental and computational studies, including DFT calculations, has been used to support a radical-polar crossover mechanism. nih.gov These studies can help in understanding the role of different components in the reaction mixture and in designing more efficient synthetic protocols.
In the context of polymerization, computational modeling can be used to understand the growth of polymer chains and the factors that control the properties of the resulting material. While specific models for the polymerization of this compound are not detailed in the provided search results, the general approaches of kinetic Monte Carlo simulations or DFT-based molecular dynamics could be applied to study such processes.
A significant area where computational modeling has been applied is in understanding the interactions of organosilanes with surfaces. For instance, the grafting of this compound onto a silica (B1680970) surface has been studied, and a mechanism involving the activation of the Si-H bond by a catalyst has been proposed. accessengineeringlibrary.com Computational models can be used to investigate the energetics of the adsorption process and the subsequent surface reactions.
The table below summarizes some of the advanced computational modeling techniques and their potential applications in the study of this compound.
| Modeling Technique | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of reaction energetics, and prediction of spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of this compound in different environments (e.g., in solution, on a surface). |
| Kinetic Modeling | Prediction of reaction rates and product distributions under various conditions. |
| Computational Fluid Dynamics (CFD) | Optimization of reactor design and operating conditions for the synthesis of this compound. |
Prediction of Reactivity and Selectivity in this compound Chemistry
The prediction of reactivity and selectivity is a major goal of computational chemistry. For this compound, this involves understanding how the electronic and steric properties of the molecule influence its behavior in different chemical reactions.
Machine learning (ML) is emerging as a powerful tool for predicting reaction outcomes. nih.govcmu.edunih.gov By training models on large datasets of experimental results, it is possible to predict the yield, selectivity, or optimal catalyst for a given reaction. For example, a machine learning model has been developed to predict the performance of Ir-catalyzed allylic substitution reactions. nih.gov Such models could be applied to predict the reactivity of this compound in similar transformations.
DFT calculations can also be used to predict reactivity by calculating various descriptors, such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and bond orders. These descriptors can be correlated with experimental reactivity trends. For instance, the regioselectivity of hydrosilylation can often be rationalized by considering the electronic properties of the alkene and the silane. researchgate.net
In a broader context, computational models have been developed to predict the reactivity of silylenes, which are highly reactive silicon analogues of carbenes. These models, based on DFT calculations and machine learning, can predict the activation barriers for reactions such as the activation of dihydrogen. While not directly focused on this compound, these studies demonstrate the potential of computational methods to guide the design of new organosilicon reagents and catalysts.
Development of Computational Models for Organosilicon Chemistry
The development of accurate and efficient computational models is crucial for advancing our understanding of organosilicon chemistry. These models range from quantum mechanical methods that provide detailed electronic structure information to machine learning models that can rapidly predict reaction outcomes.
A significant area of development is in the creation of machine learning interatomic potentials (MLIPs). cmu.edu These potentials can calculate molecular energies with quantum mechanical accuracy but at a fraction of the computational cost, enabling large-scale simulations of complex systems. Such models could be developed for this compound and other organosilanes to study their conformational dynamics, reaction mechanisms, and interactions with other molecules.
Another area of active research is the development of automated workflows for computational chemistry. These workflows can automate tasks such as conformer generation, transition state searching, and the calculation of thermodynamic properties, making computational studies more accessible and efficient. cmu.edu
The development of new descriptors for machine learning models is also a key area of research. nih.gov By creating descriptors that capture the essential chemical features of a molecule, it is possible to build more accurate and interpretable predictive models. For organosilicon compounds, these descriptors would need to account for the unique electronic properties of silicon.
The continued development of these computational models will undoubtedly lead to a deeper understanding of the chemistry of this compound and other organosilicon compounds, and will facilitate the design of new materials and catalysts with desired properties.
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry Synthesis Routes for Allyldimethylsilane (B1587919) and its Derivatives
The chemical industry's increasing focus on sustainability is driving the development of more environmentally friendly methods for synthesizing organosilanes. Traditional methods often rely on corrosive and toxic reagents, such as chlorosilanes, and can generate significant waste. researchgate.net Future research is geared towards creating "green" synthesis routes for this compound and its derivatives that minimize environmental impact.
Key innovations in this area include:
Catalytic Direct Synthesis: Moving away from multi-step procedures, direct synthesis methods that react elemental silicon with allyl sources are being explored. researchgate.net These processes, while challenging, offer a more atom-economical and cost-effective approach.
Renewable Feedstocks: Investigating the use of bio-derived allyl compounds as starting materials can reduce the carbon footprint of this compound production.
Solvent-Free and Aqueous-Phase Reactions: The development of synthetic protocols that operate without volatile organic solvents or in water aligns with the principles of green chemistry, reducing pollution and improving safety. acs.orgcsic.es
Energy-Efficient Processes: The use of photocatalysts, such as eosin (B541160) Y, which can operate under visible light and at lower temperatures, offers a more energy-efficient alternative to traditional thermally driven reactions. nus.edu.sg This approach has shown promise for the selective activation of Si-H bonds in hydrosilanes. nus.edu.sg
Biodegradable Organosilanes: Research into designing and synthesizing biodegradable organosilane compounds is a long-term goal to mitigate their environmental persistence.
Catalyst Development for Enhanced Selectivity and Efficiency
Catalysis is at the heart of this compound chemistry, particularly in hydrosilylation reactions. The development of new catalysts with improved selectivity and efficiency is a major research focus. While platinum-based catalysts like Speier's and Karstedt's catalysts have been industrial workhorses, their cost and potential for side reactions have spurred the search for alternatives. nih.govmdpi.com
Future catalyst development will likely concentrate on:
Earth-Abundant Metal Catalysts: There is a significant push to replace precious metal catalysts (Pt, Rh) with more abundant and less expensive metals such as iron, cobalt, and nickel. acs.orgmdpi.comchimia.ch These catalysts offer a more sustainable and economical option for large-scale industrial processes.
Ligand Design for Selectivity: The rational design of ligands for transition metal catalysts is crucial for controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound. For instance, the use of specific bidentate phosphine (B1218219) ligands with rhodium catalysts has been shown to achieve exceptionally high selectivity (>99%) and turnover numbers (TON) up to 140,000 in the hydrosilylation of allyl chloride. nih.gov
Single-Atom Catalysts: The use of single-atom platinum catalysts supported on materials like nitrogen-doped alumina (B75360) has demonstrated superior activity and selectivity in hydrosilylation reactions compared to traditional nanoparticle catalysts. walisongo.ac.id
Below is a table summarizing the performance of various catalysts in hydrosilylation reactions relevant to this compound and its derivatives.
| Catalyst System | Substrate Example | Silane (B1218182) | Selectivity | Yield/Conversion | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| [RhCl(dppbzF)]₂ | Allyl Chloride | HSiCl₃ | >99% (to linear product) | >95% | 140,000 | - | nih.gov |
| Karstedt's Catalyst | Allyl Chloride | HSiCl₃ | Low (significant by-products) | 15% | - | - | nih.gov |
| Ni(II) with triazolylidene ligand | 4-methoxy benzaldehyde | Ph₂SiH₂ | High | Full conversion | up to 7,400 | up to 30,000 | mdpi.comchimia.ch |
| Cationic Ruthenium Complex | Terminal Alkynes | (EtO)₂MeSiH | 13:1 (α vs β isomers) | 88% | - | - | nih.gov |
| Single Atom Pt on NR-Al₂O₃ | Various Alkenes | Various Silanes | High | Excellent | ~10⁵ | - | walisongo.ac.id |
| Rh(I) with picolyl-NHC ligand | Phenylacetylene | nPr₃SiH | 85:15 (β-(E) vs α) | - | up to 1000 | up to 500 | csic.es |
Integration in Multicomponent and Cascade Reactions
This compound is an ideal candidate for use in multicomponent and cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly efficient as they reduce the number of synthetic steps, purification processes, and waste generation.
Emerging research in this area includes:
Domino Reactions: Designing reactions where the initial transformation of either the allyl or the dimethylsilyl group of this compound triggers a series of subsequent bond-forming events.
[2+2+3] Coupling-Cyclization: An unexpected [2+2+3] coupling-cyclization has been observed when this compound reacts with arylsulfonyl azides, leading to the formation of novel, complex silatetracyclic skeletons in good yields (59–65%). nih.gov This demonstrates the potential for discovering new cascade pathways involving this compound.
Synthesis of Polycyclic Compounds: this compound can be used in Lewis acid-mediated cascade reactions to synthesize various polycyclic compounds. rsc.org
One-Pot Synthesis of Heterocycles: The development of one-pot procedures that utilize this compound to construct silicon-containing heterocyclic compounds is a promising area of research.
Exploration in Advanced Functional Materials and Nanotechnology
The unique properties of organosilicon compounds make them highly suitable for applications in materials science and nanotechnology. This compound serves as a key monomer and surface modification agent in the creation of advanced functional materials.
Future research directions include:
Functional Polymers: this compound can be used to synthesize telechelic (end-functionalized) siloxane copolymers. core.ac.ukrsc.org These polymers, with reactive allyl or vinyl end-groups, are precursors to advanced silicone elastomers and can be further modified to introduce a variety of functionalities along the polymer backbone. core.ac.ukrsc.org
Preceramic Polymers and Nanocomposites: this compound is a component in the synthesis of preceramic polymers, which can be pyrolyzed to form silicon-based ceramics like silicon oxycarbide. google.comresearchgate.net These ceramics are used in high-temperature applications and as matrices for composite materials. google.comresearchgate.net Grafting these preceramic polymers onto nanoparticles creates nanocomposites with tailored rheological properties and reduced outgassing, suitable for applications in aerospace and electronics. google.com
Surface Functionalization of Nanoparticles: The Si-H group of this compound can be selectively activated to graft the molecule onto the surface of silica (B1680970) nanoparticles. acs.org This process can be performed at room temperature and allows for the creation of functionalized nanoparticles with preserved allyl groups for further reactions, or Si-H terminated surfaces, depending on the reaction conditions. acs.org This has significant implications for creating new nanocomposites and modifying the surface properties of materials. acs.orgmdpi.comfrontiersin.org
DNA Nanotechnology: this compound-substituted compounds have been used in the synthesis of chiral building blocks, demonstrating the potential for organosilanes in complex biological and nanotechnological applications. ontosight.ai
Synergistic Experimental and Computational Research Approaches
The combination of experimental synthesis and computational modeling provides a powerful tool for advancing the chemistry of this compound. acs.org Density Functional Theory (DFT) calculations, in particular, have become indispensable for elucidating reaction mechanisms, predicting catalyst performance, and guiding the design of new experiments. acs.orgescholarship.orgsemanticscholar.orgfrontiersin.org
Future research will increasingly rely on this synergy to:
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of complex reaction pathways, such as those in cascade reactions involving this compound, to determine the most plausible mechanism. nih.govescholarship.org For example, DFT calculations have been used to support a radical-mediated pathway in the cycloaromatization of vinylsilanes and have helped to understand the selectivity in hydrosilylation reactions. nih.govescholarship.org
Rational Catalyst Design: Computational screening of potential catalysts and ligands can accelerate the discovery of new, more efficient, and selective catalytic systems for reactions involving this compound, saving significant experimental time and resources.
Predict Material Properties: Molecular dynamics simulations and other computational methods can be used to predict the bulk and surface properties of polymers and nanocomposites derived from this compound, aiding in the design of materials with specific functionalities. frontiersin.orgresearchgate.net
Guide Synthetic Strategy: The insights gained from computational studies can help experimental chemists make more informed decisions about reaction conditions, substrate scope, and potential side reactions, leading to more efficient and successful synthetic outcomes. acs.org
Q & A
Q. What are the optimal synthetic protocols for preparing allyldimethylsilane, and how can its purity be validated?
this compound is typically synthesized via hydrosilylation of allyl chloride with dimethylsilane in the presence of transition-metal catalysts (e.g., platinum or palladium). Key parameters include temperature control (60–80°C), inert atmosphere (argon/nitrogen), and stoichiometric ratios of reactants. Post-synthesis, purity is validated using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si). For new derivatives like (2-pyridyl)this compound, high-resolution mass spectrometry (HRMS) and elemental analysis are critical to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
¹H NMR is essential for identifying allyl protons (δ 4.8–5.8 ppm) and dimethylsilane groups (δ 0.1–0.5 ppm). ²⁹Si NMR provides specificity for silicon environments (δ −10 to −20 ppm for dimethylsilane). Infrared (IR) spectroscopy detects Si–H stretches (~2100 cm⁻¹) and allyl C=C stretches (~1640 cm⁻¹). For complex derivatives like 3-(chloropropyl)-functional copolymers, cross-polarization magic-angle spinning (CP/MAS) solid-state NMR can resolve spatial arrangements .
Q. How should experimental procedures for this compound-based reactions be documented to ensure reproducibility?
Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Describe catalyst loading (mol%), solvent systems, and reaction times in detail.
- Include raw spectral data (e.g., NMR peaks, GC retention times) in supplementary materials.
- For known compounds, cite prior literature (e.g., Sigma-Aldrich’s commercial availability of (2-pyridyl)this compound ).
- For novel compounds, provide full characterization (NMR, HRMS, melting points) in the main text or supplementary files .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in palladium-catalyzed cross-coupling reactions?
this compound acts as a nucleophilic allyl source in Pd-catalyzed reactions. The 2-pyridyl substituent enhances stability via coordination to Pd, facilitating oxidative addition with aryl iodides. Density functional theory (DFT) studies suggest that the transmetalation step involves a four-membered transition state, with Si–Pd interactions lowering activation energy. Experimental evidence includes kinetic isotope effects (KIEs) and isolation of Pd–silane intermediates .
Q. How can computational modeling optimize this compound’s reactivity in organosilicon chemistry?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., B3LYP/6-31G*) predict regioselectivity in hydrosilylation reactions. For example, in the synthesis of telechelic vinyl/allyl siloxane copolymers, computational models correlate spacer length (e.g., 1200 vs. 580 g mol⁻¹ dimethylsiloxane units) with cross-linking efficiency and dielectric properties .
Q. What strategies resolve contradictions in reported catalytic activities of this compound derivatives?
Systematic reviews (per Cochrane Handbook guidelines) recommend:
- Meta-analysis of turnover numbers (TONs) across studies, controlling for variables like solvent polarity and catalyst precursors.
- Sensitivity analyses to identify outliers (e.g., anomalous TONs due to trace moisture in reactions).
- Replication studies using standardized protocols (e.g., glovebox techniques for air-sensitive reactions) .
Q. How does this compound’s stability under varying conditions impact its application in silicone elastomers?
this compound-terminated copolymers exhibit hydrolytic stability in anhydrous environments but degrade in humid conditions (via Si–O–Si bond cleavage). Accelerated aging tests (85°C/85% relative humidity) show a 15–20% loss in elastomer tensile strength over 500 hours. Stabilizers like hindered amines or hydrophobic fillers (e.g., silica nanoparticles) mitigate degradation .
Methodological and Reporting Guidelines
Q. How should researchers address safety concerns when handling this compound?
Refer to GHS guidelines:
- Store under inert gas at −20°C to prevent Si–H bond oxidation.
- Use explosion-proof equipment due to flammability (flash point: −18°C).
- Employ fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
